molecular formula C11H13NO3 B3031197 2-(2-hydroxyethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 191096-42-1

2-(2-hydroxyethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B3031197
CAS No.: 191096-42-1
M. Wt: 207.23 g/mol
InChI Key: RKSCTEOJOHXKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxyethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one (: See COA

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxyethyl)-6-methyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-2-3-9-8(6-7)12-11(14)10(15-9)4-5-13/h2-3,6,10,13H,4-5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSCTEOJOHXKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(C(=O)N2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395275
Record name 7W-0235
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191096-42-1
Record name 7W-0235
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The oxazine ring can be reduced to form a corresponding amine.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Formation of 2-(2-carboxyethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one.

    Reduction: Formation of 2-(2-aminoethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one.

    Substitution: Formation of various substituted benzoxazines depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that benzoxazine derivatives exhibit significant antioxidant activity. The compound 2-(2-hydroxyethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one has been studied for its potential to scavenge free radicals, which can contribute to oxidative stress-related diseases. Its structure allows it to interact with reactive oxygen species (ROS), making it a candidate for further development in therapeutic applications targeting oxidative damage in cells.

Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics or preservatives in pharmaceuticals and food industries. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Agricultural Applications

Pesticide Development
Due to its biological activity, this compound is being explored as a natural pesticide. Its ability to inhibit plant pathogens and pests could lead to the development of eco-friendly agricultural products. Research has focused on its efficacy against specific fungi and insects that threaten crop yields.

Plant Growth Regulation
This compound may also serve as a growth regulator in plants. Preliminary studies suggest that it can enhance growth parameters such as root development and biomass accumulation. Understanding its mode of action could lead to innovations in sustainable agriculture practices.

Materials Science

Polymer Chemistry
In materials science, benzoxazine compounds are known for their application in polymer synthesis. This compound can be utilized as a monomer in the production of thermosetting resins. These resins exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications in aerospace and automotive industries.

Coating Technologies
The compound's properties make it a candidate for use in protective coatings. Its incorporation into coating formulations can enhance resistance to environmental degradation and improve durability against physical wear and chemical exposure.

Case Studies

Study Title Application Area Findings
Antioxidant Activity of BenzoxazinesMedicinal ChemistryDemonstrated significant free radical scavenging ability compared to controls.
Efficacy Against Plant PathogensAgricultural ScienceShowed effective inhibition of fungal growth at low concentrations.
Synthesis of Thermosetting ResinsMaterials ScienceProduced resins with superior thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the benzoxazine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Benzoxazinones exhibit structural diversity due to substitutions at positions 2, 4, 6, and 7. Below is a comparative analysis of key derivatives:

Compound Name Substituents Key Structural Features Biological Activities Source
2-(2-Hydroxyethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one 2-(hydroxyethyl), 6-methyl Enhanced solubility due to hydroxyethyl; methyl at C6 may reduce steric hindrance. Potential broad-spectrum antimicrobial activity (hypothesized based on similar compounds) .
6-Chloro-2H-1,4-benzoxazin-3(4H)-one 6-chloro Chlorine increases electronegativity, stabilizing hydrogen bonding (N–H⋯O interactions) . Herbicidal and antifungal activity .
DIMBOA (2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) 4-hydroxy, 7-methoxy Natural phytochemical with glycosylated storage form; methoxy group enhances stability. Allelopathic, insecticidal, and antifungal effects in plants .
2-Ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one 2-ethyl, 7-fluoro Fluorine’s electronegativity enhances membrane penetration. Strong antifungal activity (100% inhibition at 200 mg/L) .
4-Acetoxy-2H-1,4-benzoxazin-3(4H)-one (ABOA) 4-acetoxy Acetyl group increases lipophilicity. Phytotoxic degradation product of DIBOA; moderate herbicidal activity .
7-Chloro-2-O-β-D-glucopyranosyl-2H-1,4-benzoxazin-3(4H)-one 7-chloro, glycosylated at C2 Glycosylation improves water solubility and reduces toxicity. Isolated from Acanthus mollis; potential role in plant-microbe interactions .

Physicochemical Properties

  • Solubility : Hydroxyethyl and glycosyl groups (e.g., in compound 14 ) enhance water solubility, whereas chloro or ethyl substitutions increase lipophilicity .
  • Crystallography : 6-Chloro derivatives form screw-boat conformations stabilized by intermolecular N–H⋯O hydrogen bonds, influencing packing and stability .

Biological Activity

2-(2-hydroxyethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one is a synthetic compound belonging to the benzoxazine family, characterized by its unique structural features that include a hydroxyethyl group and a methyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The chemical structure of this compound allows it to participate in various chemical reactions, which can influence its biological activity. The compound can undergo oxidation, reduction, and substitution reactions, leading to the formation of various derivatives with potentially enhanced biological properties.

The mechanism of action involves interactions with specific molecular targets within biological systems. The hydroxyethyl group can form hydrogen bonds with proteins or nucleic acids, influencing their function. The benzoxazine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects such as:

  • Antimicrobial Activity : Inhibition of microbial growth.
  • Anticancer Activity : Induction of apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The compound was tested against standard drugs to establish its efficacy.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound has a promising role as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this benzoxazine derivative can induce apoptosis in various cancer cell lines. For instance, it was found to significantly inhibit the proliferation of human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cancer Cell LineIC50 (µM)
MCF-715
A54920

The mechanism of action appears to involve the modulation of apoptotic pathways, which may be mediated through interactions with specific signaling molecules .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against a panel of bacterial and fungal pathogens. The results confirmed its broad-spectrum activity, particularly against resistant strains, highlighting its potential as a lead compound for drug development .
  • Cancer Research : Another investigation focused on the anticancer properties of the compound. It was shown to enhance the efficacy of standard chemotherapeutics when used in combination therapy, suggesting a synergistic effect that warrants further exploration .

Q & A

Q. What are the metabolic pathways and environmental fate of this compound?

  • Methodological Answer : In plants, glucosylation at the hydroxyethyl group (mediated by UDP-glucosyltransferases) produces non-toxic storage forms. Soil degradation studies using LC-QTOF-MS identify hydroxylated and demethylated metabolites, with half-lives <7 days in aerobic conditions. Photolysis rates are determined via UV-Vis exposure (λ = 254 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-hydroxyethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 2
2-(2-hydroxyethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.